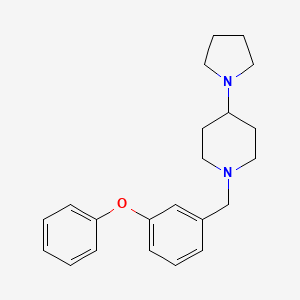![molecular formula C21H20N2O5 B10886313 {2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10886313.png)
{2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a phenoxyacetic acid moiety, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the condensation of hydrazine with an appropriate β-diketone. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the phenoxyacetic acid moiety and the ethoxy group. The final step often involves the formation of the ester linkage under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the concentration of reactants. Catalysts may also be employed to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism by which 2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-1-((2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid: This compound shares structural similarities with 2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETIC ACID, particularly in the presence of the ethoxy and phenoxy groups.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: Another similar compound, which acts as a peroxisome proliferator-activated receptor agonist.
Uniqueness
What sets 2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETIC ACID apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C21H20N2O5 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2-[2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H20N2O5/c1-3-27-19-12-15(9-10-18(19)28-13-20(24)25)11-17-14(2)22-23(21(17)26)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,24,25)/b17-11+ |
Clé InChI |
YQISAUNAYCDUSG-GZTJUZNOSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886231.png)
![4-Bromo-2-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886239.png)
![(2E)-2-cyano-N-(tetrahydrofuran-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886243.png)

![[2-(3-nitrophenyl)-2-oxoethyl] 2-[(3,5-ditert-butylbenzoyl)amino]acetate](/img/structure/B10886250.png)

![4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10886263.png)

![4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate](/img/structure/B10886273.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886302.png)
![1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10886315.png)
![4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B10886319.png)
![2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B10886326.png)
